molecular formula C17H16N4O B12899770 Quinolin-4-yl(3-(o-tolyl)triazyl)methanone

Quinolin-4-yl(3-(o-tolyl)triazyl)methanone

Cat. No.: B12899770
M. Wt: 292.33 g/mol
InChI Key: CHYWDYFZHUUERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-4-yl(3-(o-tolyl)triazyl)methanone is a complex organic compound that features a quinoline ring fused with a triazole ring and a methanone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-4-yl(3-(o-tolyl)triazyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of quinoline derivatives with triazole precursors under controlled conditions. For instance, the reaction of 4-chloroquinoline with o-tolyltriazole in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and cost. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Quinolin-4-yl(3-(o-tolyl)triazyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of Quinolin-4-yl(3-(o-tolyl)triazyl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Quinolin-4-yl(3-(o-tolyl)triazyl)methanone can be compared with other similar compounds, such as:

List of Similar Compounds

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N'-(2-methylanilino)quinoline-4-carbohydrazide

InChI

InChI=1S/C17H16N4O/c1-12-6-2-4-8-15(12)19-21-20-17(22)14-10-11-18-16-9-5-3-7-13(14)16/h2-11,19,21H,1H3,(H,20,22)

InChI Key

CHYWDYFZHUUERG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NNNC(=O)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.